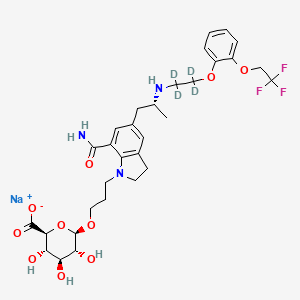
Silodosin-d4 beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silodosin-d4 beta-D-Glucuronide Sodium Salt: is an isotope-labeled metabolite of Silodosin, a selective antagonist for alpha-1A adrenergic receptors. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin, which is used for the treatment of benign prostatic hyperplasia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-d4 beta-D-Glucuronide Sodium Salt involves multiple steps, starting from the parent compound, SilodosinThe glucuronidation step involves the use of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7, to attach the glucuronic acid moiety to Silodosin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for research-grade compounds .
Análisis De Reacciones Químicas
Types of Reactions: Silodosin-d4 beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This reaction involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silodosin-d4 beta-D-Glucuronide Sodium Salt is used as a reference standard for analytical method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS) studies .
Biology: In biological research, this compound is used to study the metabolic pathways and enzyme interactions involved in the glucuronidation of Silodosin.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Silodosin, aiding in the development of more effective treatments for benign prostatic hyperplasia.
Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance during the production of Silodosin-based medications .
Mecanismo De Acción
Silodosin-d4 beta-D-Glucuronide Sodium Salt exerts its effects by acting as a metabolite of Silodosin. Silodosin itself is a selective antagonist for alpha-1A adrenergic receptors, which are primarily found in the prostate and bladder neck. By binding to these receptors, Silodosin reduces smooth muscle tone, thereby alleviating symptoms of benign prostatic hyperplasia . The glucuronidation of Silodosin, facilitated by UGT2B7, enhances its solubility and excretion .
Comparación Con Compuestos Similares
Silodosin Glucuronide Sodium: The non-deuterated version of Silodosin-d4 beta-D-Glucuronide Sodium Salt.
Tamsulosin Glucuronide: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Alfuzosin Glucuronide: A compound with similar pharmacological properties but different metabolic pathways.
Uniqueness: this compound is unique due to its isotope-labeled structure, which allows for more precise tracking and analysis in pharmacokinetic studies. This makes it an invaluable tool for researchers studying the metabolism and excretion of Silodosin.
Propiedades
Fórmula molecular |
C31H39F3N3NaO10 |
|---|---|
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |
Clave InChI |
SSXDGVSHJRFUEJ-WQEZOVLFSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
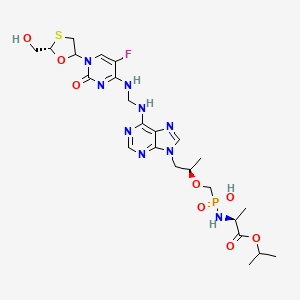
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
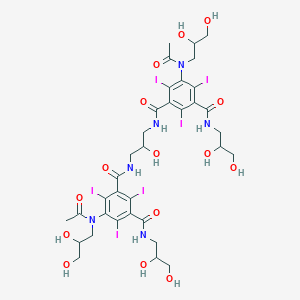
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)



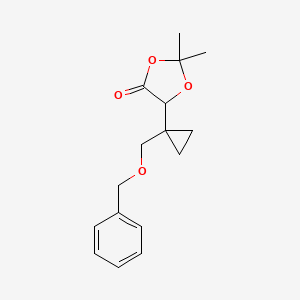
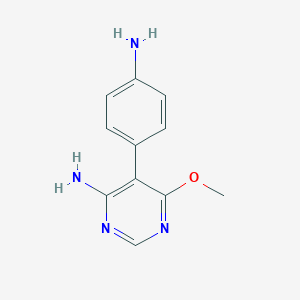
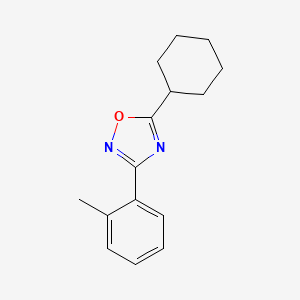
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

